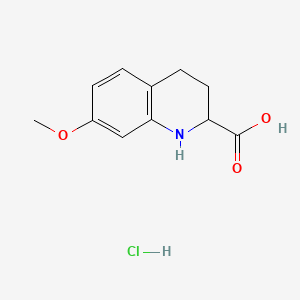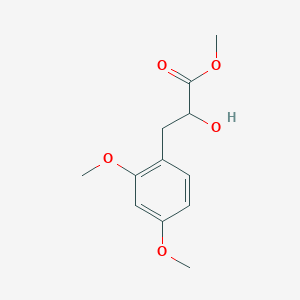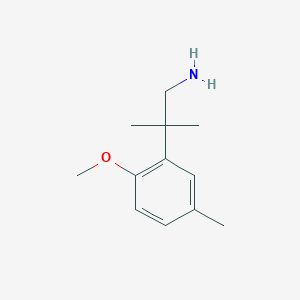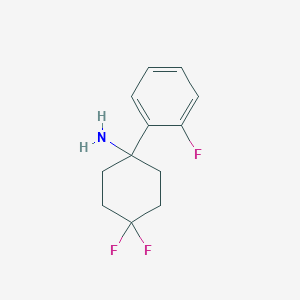
1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one is an organic compound that features a difluoromethoxy group and a methyl group attached to a phenyl ring, with a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one typically involves the introduction of the difluoromethoxy group onto a suitable aromatic precursor, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 3-(difluoromethoxy)-4-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can influence the compound’s binding affinity and specificity, while the propan-2-one moiety can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and lead to specific physiological effects.
類似化合物との比較
1-(3-Methoxy-4-methylphenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-(Trifluoromethoxy)-4-methylphenyl)propan-2-one: Contains a trifluoromethoxy group, which can alter its chemical properties and reactivity.
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one: Features an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H12F2O2 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
1-[3-(difluoromethoxy)-4-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2/c1-7-3-4-9(5-8(2)14)6-10(7)15-11(12)13/h3-4,6,11H,5H2,1-2H3 |
InChIキー |
VVBBMKLTPGHQBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC(=O)C)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


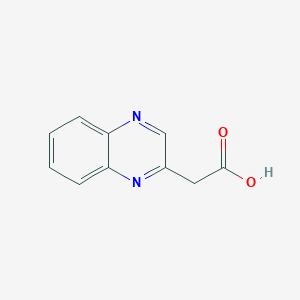
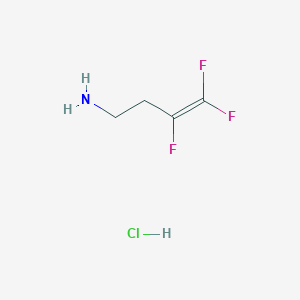

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
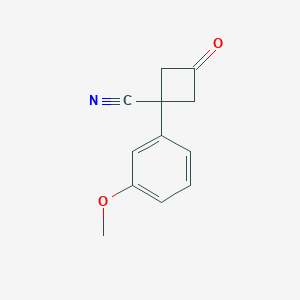
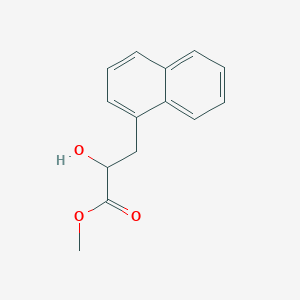
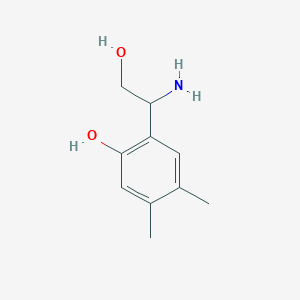
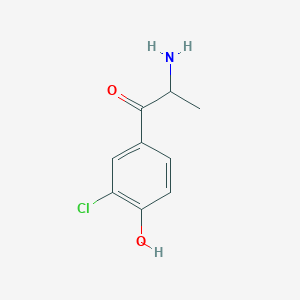
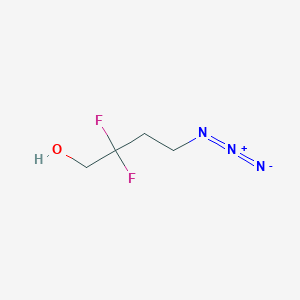
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
